molecular formula C14H16N2O2S B5725115 4-ethyl-N'-phenylbenzenesulfonohydrazide

4-ethyl-N'-phenylbenzenesulfonohydrazide

Cat. No. B5725115
M. Wt: 276.36 g/mol
InChI Key: RUNAVIFYKPYESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N'-phenylbenzenesulfonohydrazide, commonly known as EPN, is a chemical compound that belongs to the family of sulfonohydrazides. It is a white crystalline powder that is used as an insecticide and acaricide. EPN is known to have a broad spectrum of activity against a variety of insects and mites, making it a popular choice for pest control in agriculture and horticulture. In

Mechanism of Action

EPN acts as a cholinesterase inhibitor, which means it interferes with the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, EPN causes an accumulation of acetylcholine in the nervous system, leading to paralysis and death of the insect or mite.
Biochemical and Physiological Effects:
EPN has been shown to have a range of biochemical and physiological effects on insects and mites. These include inhibition of feeding behavior, disruption of mating behavior, and interference with the development of eggs and larvae. EPN has also been shown to affect the activity of enzymes involved in energy metabolism and detoxification.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPN is its broad spectrum of activity against a variety of pests. It is also relatively easy to synthesize and purify, making it a popular choice for laboratory experiments. However, EPN does have some limitations. It is highly toxic to non-target organisms, including humans and other animals, and must be handled with care. It is also relatively unstable in sunlight and can break down quickly in the environment.

Future Directions

There are several areas of future research that could be explored with EPN. One potential direction is the development of new formulations that are less toxic to non-target organisms. Another area of interest is the study of EPN's effects on beneficial insects, such as pollinators and natural enemies of pests. Finally, there is potential for the use of EPN in integrated pest management strategies, which combine multiple approaches to pest control for more sustainable and effective pest management.

Synthesis Methods

EPN can be synthesized by the reaction of 4-ethyl-N-phenylbenzenesulfonamide with hydrazine hydrate in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

EPN has been extensively studied for its insecticidal and acaricidal properties. It has been used to control a variety of pests, including mites, aphids, whiteflies, and thrips. EPN has also been used in the study of insect physiology and behavior. For example, it has been shown to affect the feeding behavior of aphids and to disrupt the mating behavior of thrips.

properties

IUPAC Name

4-ethyl-N'-phenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNAVIFYKPYESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N'-phenylbenzenesulfonohydrazide

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